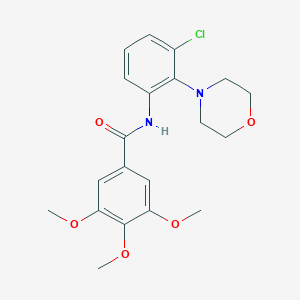![molecular formula C18H18N2OS B244423 N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide, also known as BBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBBA belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide is not fully understood, but it is believed to act through several pathways. N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has also been found to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide for lab experiments is its diverse biological activities, which make it a promising compound for investigating various disease pathways. However, N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide is also known to exhibit low solubility in water, which can limit its use in some experiments. Additionally, N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has been found to exhibit some toxicity at high concentrations, which must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is exploring its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide and to optimize its pharmacological properties for potential clinical use.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide can be achieved through several methods, including the condensation of 2-aminobenzothiazole with 4-(chloromethyl)butanenitrile followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2-aminobenzothiazole with 4-(bromomethyl)butanenitrile followed by reduction with palladium on carbon.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has been found to exhibit significant biological activities, making it a promising compound for scientific research. It has been extensively studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Propriétés
Formule moléculaire |
C18H18N2OS |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]butanamide |
InChI |
InChI=1S/C18H18N2OS/c1-2-5-17(21)19-12-13-8-10-14(11-9-13)18-20-15-6-3-4-7-16(15)22-18/h3-4,6-11H,2,5,12H2,1H3,(H,19,21) |
Clé InChI |
PYAWFMVTFQYJQY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)